Pigment Red 166

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

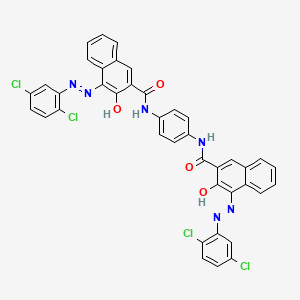

IUPAC Name |

4-[(2,5-dichlorophenyl)diazenyl]-N-[4-[[4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H24Cl4N6O4/c41-23-9-15-31(43)33(19-23)47-49-35-27-7-3-1-5-21(27)17-29(37(35)51)39(53)45-25-11-13-26(14-12-25)46-40(54)30-18-22-6-2-4-8-28(22)36(38(30)52)50-48-34-20-24(42)10-16-32(34)44/h1-20,51-52H,(H,45,53)(H,46,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDGNYQKISTHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H24Cl4N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052063 | |

| Record name | Pigment Red 166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 2-Naphthalenecarboxamide, N,N'-1,4-phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3905-19-9, 71819-52-8 | |

| Record name | N,N′-1,4-Phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-2-naphthalenecarboxamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3905-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Red 166 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003905199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N,N'-1,4-phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Red 166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Red 166 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 166 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X2HR8CGT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Pigment Yellow 154 (C.I. 20730)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Yellow 154, also known by its Colour Index number 20730, is a high-performance benzimidazolone monoazo pigment. Its chemical name is N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butanamide, and it is registered under CAS number 68134-22-5.[1][2] This organic pigment is highly valued for its exceptional lightfastness, weather resistance, and thermal stability, making it suitable for demanding applications such as automotive coatings, industrial paints, high-grade printing inks, and plastics.[1][3][4] This technical guide provides a comprehensive overview of the synthesis and manufacturing methods of Pigment Yellow 154, including detailed experimental protocols for its precursors and the final product, quantitative data, and a process workflow diagram.

Physicochemical Properties

Pigment Yellow 154 is a greenish-yellow powder with excellent resistance to solvents and migration.[5] Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₄F₃N₅O₃ |

| Molecular Weight | 405.33 g/mol |

| CAS Number | 68134-22-5 |

| C.I. Number | 11781 |

| Hue | Greenish Yellow |

| Lightfastness (1-8) | 8 |

| Heat Resistance | 180-210 °C |

| Acid Resistance (1-5) | 5 |

| Alkali Resistance (1-5) | 5 |

| Oil Absorption | 45-55 ml/100g |

Data compiled from various sources.

Synthesis and Manufacturing

The synthesis of Pigment Yellow 154 is a two-step process involving the preparation of two key intermediates: 5-acetoacetylaminobenzimidazolone (AABI) and the diazonium salt of 2-aminobenzotrifluoride. These intermediates are then combined in an azo coupling reaction to yield the final pigment.

Synthesis of Precursor 1: 5-Acetoacetylaminobenzimidazolone (AABI)

The synthesis of AABI is a multi-step process that begins with the formation of benzimidazolone, followed by nitration, reduction, and finally acetoacetylation.

Experimental Protocol:

A patented method for the synthesis of 5-acetoacetylaminobenzimidazolone reports a yield of 85-89% with a purity of >99% as determined by HPLC. The melting point of the product is greater than 350°C.

Step 1: Acetylization Reaction [6][7]

-

Reactants:

-

5-Amino-2-benzimidazolinone: 300 kg

-

Diketene: 300 kg

-

Acetic acid (36% mass content): 90 kg

-

Alcohol-water mixed solvent (80% mass content): 4200 kg

-

-

Procedure:

-

Combine 5-Amino-2-benzimidazolinone, diketene, acetic acid, and the alcohol-water mixed solvent in a suitable reactor.

-

Heat the reaction mixture to 80°C.

-

Maintain the temperature and stir for 4 hours to carry out the acetylization reaction.

-

After the reaction is complete, cool the mixture.

-

Filter the cooled mixture to isolate the solid product.

-

The final product is 5-acetoacetylaminobenzimidazolone.

-

Synthesis of Precursor 2: Diazonium Salt of 2-Aminobenzotrifluoride

The second precursor is the diazonium salt of 2-aminobenzotrifluoride, which is prepared by the diazotization of 2-aminobenzotrifluoride (also known as 2-(Trifluoromethyl)benzenamine).

Experimental Protocol:

The following protocol is based on a patented method for the diazotization of a substituted aromatic amine.[8]

-

Reactants:

-

2-Aminobenzotrifluoride (o-trifluoromethyl aniline): 16.1 g (0.1 mol)

-

98% Sulfuric acid: 160 mL

-

Sodium nitrite: 7.05 g (0.1 mol)

-

Ice-cold water: 200 mL

-

-

Procedure:

-

Dissolve 16.1 g of 2-aminobenzotrifluoride in 160 mL of 98% sulfuric acid in a reaction vessel.

-

Cool the mixture to 0°C using an ice-salt bath.

-

Slowly add 7.05 g of sodium nitrite in batches, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice-salt bath and allow the reaction to proceed at room temperature for 1 hour.

-

Pour the reaction mixture into 200 mL of ice-cold water to precipitate the diazonium salt.

-

Final Synthesis of C.I. Pigment Yellow 154: Azo Coupling Reaction

The final step is the coupling of the diazonium salt of 2-aminobenzotrifluoride with 5-acetoacetylaminobenzimidazolone (AABI).

Experimental Protocol:

This protocol is derived from a patent for the preparation of Pigment Yellow 154.[9]

-

Reactants:

-

5-Acetoacetylaminobenzimidazolone (AABI)

-

Aqueous solution of liquid alkali (e.g., sodium hydroxide)

-

Hydrochloric acid or acetic acid

-

Sodium acetate

-

Diazo liquid (prepared as described above)

-

Polar solvent (e.g., N,N-dimethylformamide)

-

-

Procedure:

-

In a coupling kettle, dissolve AABI in an aqueous solution of liquid alkali with stirring.

-

Add hydrochloric acid or acetic acid to precipitate the AABI as a fine suspension.

-

Add sodium acetate to buffer the solution.

-

Cool the suspension.

-

Slowly add the prepared diazo liquid to the cooled AABI suspension to initiate the coupling reaction.

-

After the coupling is complete, heat the mixture.

-

Filter and wash the resulting solid to obtain the crude Pigment Yellow 154.

-

For pigmentation (particle size and crystal form optimization), create a pulp of the crude pigment in a polar solvent.

-

Heat the pulp to dissolve and then precipitate the pigment.

-

Filter, wash, and dry the final product.

-

A specific example from a patent yielded 33.6 grams of C.I. Pigment Yellow 154 from 38.7 grams of crude pigment powder after recrystallization from N,N-dimethylformamide.[9]

Manufacturing Process Workflow

The industrial manufacturing of C.I. Pigment Yellow 154 involves a series of specialized equipment to handle the chemical reactions and subsequent processing steps. A patent for Pigment Yellow 154 synthesis equipment outlines a typical setup.[1]

References

- 1. CN212864622U - Pigment yellow 154 synthesis equipment - Google Patents [patents.google.com]

- 2. Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(2-(2-(trifluoromethyl)phenyl)diazenyl)- | C18H14F3N5O3 | CID 109160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pigment Yellow 154 [dyestuffintermediates.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. zeyachem.net [zeyachem.net]

- 6. CN103664794B - A kind of preparation method of 5-acetoacetylaminobenzimidazolone - Google Patents [patents.google.com]

- 7. CN103664794A - Preparation method for 5-acetoacetlamino benzimdazolone - Google Patents [patents.google.com]

- 8. CN1262292A - Process for preparing organic yellow benzimidazoleone pigments - Google Patents [patents.google.com]

- 9. CN102796399A - Preparation method of high-color strength C. I. pigment yellow 154 - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of C.I. Pigment Red 166 (CAS 3905-19-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 166, identified by CAS number 3905-19-9, is a high-performance disazo condensation pigment. Chemically known as N,N′-1,4-Phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-2-naphthalenecarboxamide], this organic pigment is characterized by its bright, yellowish-red shade, excellent thermal stability, and good fastness properties. It finds extensive application in the coloration of plastics, high-grade industrial paints, and printing inks. This technical guide provides a comprehensive overview of its physicochemical data, detailed experimental protocols for its characterization, and a logical workflow for its synthesis and analysis.

Physicochemical Data

The key physicochemical properties of C.I. This compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 3905-19-9 | |

| C.I. Name | This compound | |

| C.I. Number | 20730 | |

| Molecular Formula | C₄₀H₂₄Cl₄N₆O₄ | |

| Molecular Weight | 794.47 g/mol | |

| Appearance | Red powder | |

| Density | 1.50 - 1.57 g/cm³ | [1] |

| Oil Absorption | 46 - 55 g/100g | [1][2] |

| Specific Surface Area | 26 - 54 m²/g | [1][2] |

| Particle Shape | Needle/Spherical | [1][3] |

| Particle Size | < 1 µm | [3] |

| Melting Point | 340 °C | [1] |

| Boiling Point | 902.5 °C (Predicted) |

Fastness and Resistance Properties

| Property | Rating/Value | Reference |

| Heat Stability | Up to 300 °C in HDPE | [1] |

| Light Fastness (Blue Wool Scale) | 7 - 8 | [1] |

| Weather Fastness | 4 | |

| Migration Resistance | 5 | |

| Acid Resistance | 5 | |

| Alkali Resistance | 5 | |

| Ethanol Resistance | 5 | |

| Ethyl Acetate Resistance | 5 | |

| DOP (Dioctyl Phthalate) Resistance | 5 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of C.I. This compound are provided below.

Synthesis of C.I. This compound (Generalized Protocol)

The synthesis of C.I. This compound involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.

Step 1: Diazotization of 2,5-Dichloroaniline

-

In a reaction vessel, dissolve 2,5-dichloroaniline in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C.

-

Continue stirring for 30-60 minutes after the addition is complete to ensure the formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

Step 2: Azo Coupling with N,N'-(1,4-phenylene)bis(3-hydroxy-2-naphthamide)

-

In a separate vessel, dissolve the coupling component, N,N'-(1,4-phenylene)bis(3-hydroxy-2-naphthamide), in an aqueous alkaline solution (e.g., sodium hydroxide).

-

Cool the solution of the coupling component to 10-15 °C.

-

Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Control the pH of the reaction mixture, maintaining it in the alkaline range (pH 9-10) by the controlled addition of a sodium hydroxide solution.

-

After the addition is complete, continue stirring for several hours to ensure the completion of the coupling reaction.

-

The resulting pigment precipitate is then filtered, washed with water until neutral, and dried in an oven.

Determination of Oil Absorption (ASTM D281)[4][5][6][7][8]

-

Weigh a specific amount of the pigment and place it on a smooth, non-absorbent surface (e.g., a glass plate).

-

Add refined linseed oil drop by drop from a burette onto the pigment.

-

After each addition of oil, thoroughly incorporate it into the pigment using a spatula, employing a rubbing motion.

-

The endpoint is reached when a stiff, coherent paste of putty-like consistency is formed.

-

The volume of oil used is recorded, and the oil absorption is calculated as the grams of oil required per 100 grams of pigment.

Determination of Light Fastness (ISO 105-B02)[9][10][11]

-

Prepare a sample of the pigment dispersed in a suitable medium (e.g., a paint or plastic plaque).

-

Mount the sample in a holder alongside a set of blue wool standards (ranging from 1 to 8, with 8 being the most lightfast).

-

Expose the sample and the blue wool standards to a xenon arc lamp under controlled conditions of temperature and humidity, simulating natural daylight.

-

Periodically assess the change in color of the sample against the fading of the blue wool standards.

-

The light fastness rating is the number of the blue wool standard that shows a similar degree of fading to the test sample.

Determination of Heat Stability in Plastics[12][13][14][15]

-

Compound the pigment with a specific polymer (e.g., HDPE) at a defined concentration.

-

Process the compound using an injection molding machine at a starting temperature (e.g., 200 °C) for a specific dwell time (e.g., 5 minutes) to produce a color plaque.

-

Increase the temperature in intervals (e.g., 20 °C) and produce new plaques at each temperature, maintaining the same dwell time.

-

Compare the color of the plaques produced at higher temperatures to the initial plaque.

-

The heat stability is the maximum temperature at which the color change (ΔE) remains within an acceptable limit (e.g., ΔE ≤ 3).

Determination of Chemical Resistance[16][17][18][19][20]

-

Prepare a dispersion of the pigment in a suitable medium and apply it as a coating on a substrate.

-

Immerse the coated substrate in solutions of acid (e.g., 2% HCl) and alkali (e.g., 2% NaOH) for a specified period (e.g., 24 hours) at room temperature.

-

After exposure, the samples are rinsed, dried, and visually assessed for any changes in color, gloss, or other surface defects.

-

The resistance is rated on a scale (typically 1 to 5), where 5 indicates no change.

Particle Size Analysis by Laser Diffraction[21][22][23][24][25]

-

Disperse a small amount of the pigment powder in a suitable liquid medium (e.g., water with a dispersant) to form a stable suspension.

-

Introduce the suspension into the laser diffraction instrument.

-

A laser beam is passed through the suspension, and the scattered light is detected by a series of detectors at various angles.

-

The instrument's software analyzes the light scattering pattern to calculate the particle size distribution.

Spectroscopic and Microscopic Characterization

-

Fourier Transform Infrared (FTIR) Spectroscopy : A small amount of the dry pigment powder is analyzed using an FTIR spectrometer, typically with an ATR (Attenuated Total Reflection) accessory. The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule, confirming its chemical structure.[4][5][6][7]

-

UV-Vis Spectroscopy : A dilute solution of the pigment in a suitable solvent is prepared, and its absorbance is measured across the ultraviolet and visible range. The spectrum helps in understanding the color properties and electronic transitions of the molecule.[8]

-

Scanning Electron Microscopy (SEM) : A small amount of the pigment powder is mounted on a stub using conductive tape and may be coated with a thin layer of a conductive material (e.g., gold) to prevent charging. SEM analysis provides high-resolution images of the pigment's particle morphology and size.[9][10][11][12][13]

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow for C.I. This compound.

Synthesis Pathway

Caption: Synthetic route for C.I. This compound.

References

- 1. zeyachem.net [zeyachem.net]

- 2. Cromophtal Scarlet D3430 Azo Condensation this compound [ranbarr.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 10. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]

- 11. vaccoat.com [vaccoat.com]

- 12. vpi2004.com [vpi2004.com]

- 13. apps.dtic.mil [apps.dtic.mil]

Technical Guide: Characterization of Chloraxel (C40H24Cl4N6O4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide for a hypothetical compound, "Chloraxel," with the molecular formula C40H24Cl4N6O4. As of the last update, no publicly available data exists for a compound with this specific molecular formula. The data, experimental protocols, and biological activities described herein are illustrative and provided as a template to meet the structural and content requirements of a comprehensive technical guide.

Introduction

Chloraxel (C40H24Cl4N6O4) is a novel synthetic small molecule with a calculated molecular weight of 814.48 g/mol . Its complex structure, featuring multiple aromatic rings, chlorine, and nitrogen-containing heterocycles, suggests potential for specific interactions with biological targets. This guide provides a comprehensive overview of the hypothetical physicochemical properties, biological activity, and characterization methodologies for Chloraxel, positioning it as a putative inhibitor of the RAF-MEK-ERK signaling pathway, a critical cascade in various oncogenic processes.

Physicochemical and Spectroscopic Characterization

A summary of the calculated and hypothetical analytical data for Chloraxel is presented below.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C40H24Cl4N6O4 |

| Molecular Weight | 814.48 g/mol |

| Elemental Composition | C: 58.99%, H: 2.97%, Cl: 17.41%, N: 10.32%, O: 7.86% |

| Calculated LogP | 6.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 10 |

| Predicted Solubility | Poorly soluble in water; Soluble in DMSO and DMF |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 9.85 (s, 1H), 8.50-7.20 (m, 20H), 4.50 (t, J=7.5 Hz, 2H), 3.80 (t, J=7.5 Hz, 2H) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 172.5, 165.2, 155.8, 150.1, 148.7, 145.3, 140.2, 138.1, 135.4, 132.7, 130.9, 129.5, 128.3, 125.1, 122.6, 118.9, 115.4, 65.8, 45.2 |

| Mass Spectrometry (ESI+) | m/z 815.06 (M+H)⁺, 837.04 (M+Na)⁺ |

| FT-IR (KBr, cm⁻¹) | 3400 (N-H), 3100-3000 (C-H, aromatic), 1720 (C=O, ester), 1680 (C=O, amide), 1600, 1480 (C=C, aromatic), 1250 (C-O), 820 (C-Cl) |

| UV-Vis (DMSO, λmax) | 280 nm (ε = 35,000 M⁻¹cm⁻¹), 350 nm (ε = 18,000 M⁻¹cm⁻¹) |

Biological Activity and Mechanism of Action

Chloraxel is hypothesized to be a potent inhibitor of the RAF-MEK-ERK (MAPK) signaling pathway.

In Vitro Efficacy

The cytotoxic activity of Chloraxel was evaluated against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A375 | Malignant Melanoma (BRAF V600E) | 15 |

| HT-29 | Colorectal Cancer (BRAF V600E) | 25 |

| SK-MEL-28 | Malignant Melanoma (BRAF V600E) | 18 |

| HeLa | Cervical Cancer (BRAF wild-type) | > 10,000 |

| HEK293 | Normal Embryonic Kidney | > 20,000 |

Proposed Mechanism of Action

Chloraxel is proposed to be a selective inhibitor of BRAF kinase, particularly the V600E mutant. By binding to the ATP-binding pocket of BRAF, it prevents the phosphorylation and activation of MEK1/2, which in turn inhibits the phosphorylation of ERK1/2. This leads to the downregulation of downstream targets involved in cell proliferation and survival.

Caption: Proposed mechanism of action of Chloraxel on the RAF-MEK-ERK pathway.

Experimental Protocols

BRAF V600E Kinase Assay

Objective: To determine the in vitro inhibitory activity of Chloraxel against the BRAF V600E kinase.

Materials:

-

Recombinant human BRAF V600E enzyme

-

Biotinylated MEK1 substrate

-

ATP

-

Assay buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Chloraxel stock solution (10 mM in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

384-well white microplates

Procedure:

-

Prepare serial dilutions of Chloraxel in DMSO, then dilute further in assay buffer.

-

Add 2 µL of the diluted Chloraxel solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of BRAF V600E enzyme solution (final concentration 0.5 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a solution containing MEK1 substrate (final concentration 0.2 µM) and ATP (final concentration 10 µM).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes in the dark.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

An In-Depth Technical Guide to the Spectral Properties and Analysis of Pigment Red 166

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 166 (C.I. 20730) is a high-performance disazo condensation pigment characterized by its clean, yellowish-red shade.[1] With the chemical formula C₄₀H₂₄Cl₄N₆O₄ and a molecular weight of 794.47 g/mol , this organic pigment is widely utilized in the plastics and ink industries due to its excellent heat stability, lightfastness, and migration resistance.[2][3][4] This technical guide provides a comprehensive overview of the spectral properties of this compound and the analytical techniques employed for its characterization, aimed at professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the pigment's behavior in various applications and for developing appropriate analytical methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CI Name | This compound | [2] |

| CI Number | 20730 | [3] |

| CAS Number | 3905-19-9 | [2] |

| Molecular Formula | C₄₀H₂₄Cl₄N₆O₄ | [2] |

| Molecular Weight | 794.47 g/mol | [2] |

| Color | Yellowish-Red Powder | [3] |

| Chemical Class | Disazo Condensation | [1] |

Spectral Properties and Analysis

The spectral analysis of this compound is crucial for its identification, quality control, and the study of its performance characteristics. The extended conjugated system of aromatic rings and azo linkages in its structure gives rise to distinct spectral features.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the color properties of pigments. The absorption of light in the visible region is responsible for the pigment's color. For this compound, the spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions within its extensive conjugated system.

Table 2: Expected UV-Vis Spectral Properties of this compound

| Parameter | Expected Range/Value |

| λmax | 400 - 600 nm |

| Appearance | Yellowish-Red |

| Fluorescence | Present upon UV-IR irradiation |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The analysis of the vibrational modes provides a molecular fingerprint, confirming the presence of key structural features.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group |

| 3300 - 3100 | N-H stretching | Amide (-CONH-) |

| 1680 - 1630 | C=O stretching (Amide I) | Amide (-CONH-) |

| 1600 - 1450 | C=C stretching | Aromatic Rings |

| 1550 - 1500 | N-H bending (Amide II) | Amide (-CONH-) |

| 1450 - 1400 | -N=N- stretching | Azo group |

| 800 - 600 | C-Cl stretching | Dichlorophenyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the this compound molecule. Due to the complexity and low solubility of the pigment, obtaining high-resolution NMR spectra can be challenging. However, advanced solid-state NMR techniques or analysis in high-boiling deuterated solvents can yield valuable structural data. The expected chemical shifts would be in the aromatic region (around 7-9 ppm in ¹H NMR and 110-150 ppm in ¹³C NMR), with specific signals corresponding to the different aromatic rings and amide protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed. The mass spectrum would be expected to show a prominent molecular ion peak [M]+ or [M+H]+ corresponding to its molecular weight of 794.47 g/mol . Fragmentation analysis can provide further insights into the structure by identifying characteristic losses of substituents.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible spectral data. The following sections outline general protocols for the spectral analysis of this compound.

UV-Visible Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the pigment in a suitable high-purity solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide) to a known concentration (e.g., 10 mg/L). Sonication may be required to aid dissolution.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Calibrate the instrument using appropriate standards.

-

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance of the sample solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

FTIR Spectroscopy Protocol

-

Sample Preparation:

-

For solid-state analysis, mix a small amount of the pigment (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small amount of the powder is placed directly on the ATR crystal.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared spectrometer.

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Measurement:

-

Place the KBr pellet or the sample on the ATR crystal in the spectrometer's sample holder.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Perform multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇) in a clean, dry NMR tube. Complete dissolution may be challenging and may require heating or sonication.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Measurement:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

For ESI-MS, dissolve a small amount of the pigment in a suitable solvent system (e.g., methanol/chloroform mixture) at a low concentration (e.g., 1 µg/mL).

-

For MALDI-MS, co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.

-

-

Instrumentation:

-

Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Calibrate the instrument using a known standard.

-

-

Measurement:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in the appropriate mass range.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions.

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key analytical techniques described.

Caption: General workflow for the spectral analysis of this compound.

Caption: Integrated approach for the structural characterization of this compound.

Conclusion

The comprehensive spectral analysis of this compound, employing a combination of UV-Vis, FTIR, NMR, and Mass Spectrometry, is indispensable for its unambiguous identification and quality assessment. While obtaining high-quality spectral data for this pigment can be challenging due to its low solubility, the application of appropriate experimental protocols and data integration strategies allows for a thorough characterization of its chemical structure and properties. This technical guide provides a foundational understanding of the principles and methodologies required for the successful analysis of this compound, serving as a valuable resource for researchers and professionals in related fields.

References

- 1. China this compound / CAS 3905-19-9 factory and manufacturers | Precise Color [precisechem.com]

- 2. This compound | C40H24Cl4N6O4 | CID 135553566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [dyestuffintermediates.com]

- 4. hengyitek.com [hengyitek.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

Technical data sheet for Cromophtal Scarlet R

An In-depth Technical Guide to Cromophtal® Scarlet R (C.I. Pigment Red 166)

For Researchers, Scientists, and Material Science Professionals

This technical guide provides a comprehensive overview of Cromophtal® Scarlet R, a high-performance organic pigment identified by Colour Index (C.I.) this compound. The information is curated for a scientific audience, focusing on the material's chemical and physical properties, performance characteristics, and the methodologies used to determine these attributes.

Disclaimer: Cromophtal® Scarlet R and its equivalents under C.I. This compound are industrial-grade pigments designed for coloring plastics, paints, and inks.[1][2][3][4][5] Extensive searches of scientific and technical literature have not revealed any established applications or ongoing research related to drug development, in vitro studies, or direct involvement in biological signaling pathways. The toxicological data available suggest the substance is largely inert and not intended for human consumption or therapeutic use.[6] Therefore, this guide focuses exclusively on its material science aspects.

Chemical and Physical Properties

Cromophtal® Scarlet R is a disazo condensation pigment known for its bright, yellowish-red shade and excellent stability.[3][7] Its chemical structure and physical characteristics make it suitable for demanding applications where heat and light resistance are critical.

Table 1: Chemical Identity of C.I. This compound

| Property | Value |

| Chemical Name | N,N'-1,4-phenylenebis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] |

| C.I. Name | This compound |

| C.I. Number | 20730[8][9] |

| CAS Number | 3905-19-9[2][9][10] |

| EINECS Number | 223-460-6[3][4][5] |

| Molecular Formula | C₄₀H₂₄Cl₄N₆O₄[9][10][11] |

| Molecular Weight | 794.47 g/mol [9][10][11] |

| Chemical Class | Disazo Condensation[3][7] |

Table 2: Physical and Technical Properties of C.I. This compound

| Property | Value | Unit | Notes |

| Physical Form | Red Powder[9][11] | - | - |

| Density | 1.5 - 1.57[4][10][12] | g/cm³ | - |

| Melting Point | 340[4][12] | °C | - |

| Specific Surface Area | 26[4][12] | m²/g | - |

| Oil Absorption | 55 - 75[4][10][13] | g/100g | Varies by supplier |

| pH of Aqueous Suspension | 6.0 - 7.0[13] | - | 10% slurry[14] |

Performance and Fastness Properties

The performance of a pigment is defined by its fastness, or its ability to resist change when subjected to various environmental factors. Cromophtal® Scarlet R exhibits high fastness properties, making it a durable colorant.

Table 3: Fastness and Resistance Properties of C.I. This compound

| Property | Rating / Value | Scale | Test Conditions |

| Light Fastness (Full Shade) | 7-8[12][13] | 1-8 | Blue Wool Scale (8=Excellent) |

| Light Fastness (Tint) | 7[12] | 1-8 | Blue Wool Scale (8=Excellent) |

| Heat Resistance | 280 - 300[2][10][12] | °C | In HDPE for 5-10 minutes |

| Weather Fastness | 4[12] | 1-5 | (5=Excellent) |

| Migration Resistance | 4-5[10] | 1-5 | (5=Excellent) |

| Acid Resistance | 5[10][12][13] | 1-5 | (5=Excellent) |

| Alkali Resistance | 5[10][12][13] | 1-5 | (5=Excellent) |

| Ethanol Resistance | 5[12] | 1-5 | (5=Excellent) |

| Ester Resistance | 5[12] | 1-5 | (5=Excellent) |

Experimental Protocols

The data presented in the tables above are determined using standardized experimental procedures. Below are overviews of the methodologies for key performance indicators.

Light Fastness Testing (ASTM D4303)

This standard provides methods to approximate the color change of pigments over time upon indoor exposure.[10][15][16]

-

Objective: To determine the resistance of a pigment to fading when exposed to a specified light source.

-

Methodology Overview:

-

Specimen Preparation: The pigment is dispersed in a specific binder (e.g., oil, acrylic) and applied to a substrate. A portion of the specimen is masked to serve as an unexposed reference.

-

Exposure: The specimen is exposed to a controlled light source, such as a Xenon Arc lamp, which simulates daylight filtered through window glass.[15][16][17]

-

Evaluation: The color difference (ΔE*) between the exposed and unexposed portions of the specimen is measured using a spectrophotometer or colorimeter.

-

Rating: The lightfastness is rated on the Blue Wool Scale, where a rating of 8 indicates no significant color change.

-

Heat Stability Testing (ISO 787-21)

This method is used to compare the heat stability of a pigment against a reference sample when mixed into a stoving medium.[8][14]

-

Objective: To determine the maximum temperature a pigment can withstand without significant color change or degradation.

-

Methodology Overview:

-

Sample Preparation: The pigment is dispersed into a heat-stable polymer (e.g., HDPE) at a specified concentration.

-

Heating: The pigmented polymer is then subjected to a series of increasing temperatures in an oven for a fixed duration (e.g., 5 or 10 minutes).[12]

-

Analysis: After cooling, the color of the heated samples is compared to an unheated control sample. The temperature at which a noticeable color change occurs is recorded as the heat stability limit.

-

Oil Absorption Testing (ASTM D281 / ASTM D1483)

This test determines the amount of oil required to wet a specific amount of pigment to form a coherent paste.[18][19][20]

-

Objective: To measure the quantity of linseed oil needed to form a stiff, putty-like paste with a pigment. This value is related to the pigment's specific surface area and particle structure.[21]

-

Methodology Overview (Spatula Rub-Out, ASTM D281):

-

A known weight of the pigment is placed on a flat, non-absorbent surface.

-

Raw linseed oil is added drop by drop from a burette.

-

After each addition, the oil is thoroughly incorporated into the pigment by rubbing with a spatula.

-

The endpoint is reached when a stiff, putty-like paste is formed that does not break or separate. The volume of oil used is then reported as grams of oil per 100 grams of pigment.

-

Visualized Workflows and Pathways

While there are no biological signaling pathways to diagram, the chemical synthesis and experimental testing workflows can be visualized to provide a clearer understanding of the processes involved with this pigment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. zeyachem.net [zeyachem.net]

- 5. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 6. This compound | C40H24Cl4N6O4 | CID 135553566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. China this compound / CAS 3905-19-9 factory and manufacturers | Precise Color [precisechem.com]

- 8. intertekinform.com [intertekinform.com]

- 9. This compound | [kingchemglobal.com]

- 10. store.astm.org [store.astm.org]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. hengyitek.com [hengyitek.com]

- 13. justpaint.org [justpaint.org]

- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 15. micomlab.com [micomlab.com]

- 16. store.astm.org [store.astm.org]

- 17. danielsmith.com [danielsmith.com]

- 18. m.youtube.com [m.youtube.com]

- 19. dl.astm.org [dl.astm.org]

- 20. store.astm.org [store.astm.org]

- 21. What does Oil Absorption Tell Us? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

Pigment Red 166: A Technical Guide to Particle Size and Morphology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the particle size and morphology of Pigment Red 166 (C.I. 20730), a disazo condensation pigment. Understanding these physical characteristics is crucial for controlling the performance and application of this pigment in various fields, including plastics, coatings, and printing inks. While specific quantitative data from peer-reviewed literature on this compound is limited, this guide synthesizes available information from technical datasheets and outlines established experimental protocols for the characterization of organic pigments.

Physicochemical Properties of this compound

This compound is known for its clean, yellowish-red shade and excellent heat and light fastness. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Chemical Class | Disazo Condensation | |

| Molecular Formula | C40H24Cl4N6O4 | |

| Molecular Weight | 794.47 g/mol | |

| Density | 1.5 g/cm³ | [1] |

| Specific Surface Area | 26 m²/g | |

| Oil Absorption | ≤60 ml/100g | [1] |

| Fineness (80 mesh) | ≤5% | [1] |

| Moisture Content | ≤1.5% | [1] |

| pH Value | 7 | [1] |

Particle Size and Morphology

The particle size and morphology of this compound are critical parameters that influence its tinctorial strength, dispersibility, and overall performance in a given application.

General Observations

Technical datasheets describe the morphology of this compound as either needle-shaped or spherical . One specific product data sheet indicates a particle size of less than 1 micron and a primary particle diameter of approximately 20 nm [2]. However, it is important to note that particle size can vary between different commercial grades and is influenced by the synthesis and finishing processes.

Factors Influencing Particle Size and Morphology

Experimental Protocols for Characterization

To accurately determine the particle size and morphology of this compound, a combination of analytical techniques is required. The following sections outline generalized experimental protocols that can be adapted for this purpose.

Particle Size Distribution Analysis

Laser diffraction and dynamic light scattering are common techniques for measuring the particle size distribution of pigments.

3.1.1. Laser Diffraction

-

Principle: This technique measures the angular distribution of scattered light produced by a laser beam passing through a dispersed particle sample. The size distribution is then calculated based on the Mie or Fraunhofer theory of light scattering.

-

Sample Preparation:

-

Disperse a small amount of this compound powder in a suitable liquid dispersant (e.g., deionized water with a surfactant, or an organic solvent compatible with the end-use application).

-

Use ultrasonication to break up agglomerates and ensure a stable, well-dispersed suspension. The duration and power of sonication should be optimized to avoid particle attrition.

-

-

Instrumentation and Measurement:

-

Use a laser diffraction particle size analyzer.

-

Set the appropriate refractive index and absorption values for this compound in the instrument software.

-

Introduce the dispersed sample into the measurement cell until the optimal obscuration level is reached.

-

Perform multiple measurements to ensure reproducibility.

-

-

Data Analysis: The results are typically presented as a volume-based particle size distribution, with key parameters such as D10, D50 (median particle size), and D90 reported.

3.1.2. Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid suspension. The Stokes-Einstein equation is used to relate these fluctuations to the hydrodynamic diameter of the particles. This technique is particularly suitable for sub-micron particles.

-

Sample Preparation: Prepare a dilute and well-dispersed suspension of this compound in a suitable filtered solvent.

-

Measurement: The suspension is placed in a cuvette and inserted into the DLS instrument. The instrument's software analyzes the correlation function of the scattered light to determine the particle size distribution.

Morphological Analysis using Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the pigment particles, revealing their shape, size, and surface texture.

3.2.1. Scanning Electron Microscopy (SEM)

-

Principle: SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and depth of field.

-

Sample Preparation:

-

Mount a small amount of the dry this compound powder onto an SEM stub using double-sided carbon tape.

-

Gently blow off any excess loose powder with compressed nitrogen.

-

As organic pigments are typically non-conductive, a thin layer of a conductive material (e.g., gold, palladium, or carbon) must be sputter-coated onto the sample to prevent charging under the electron beam.

-

-

Imaging: The prepared stub is placed in the SEM chamber, and images are captured at various magnifications to observe the overall morphology and individual particle shapes.

3.2.2. Transmission Electron Microscopy (TEM)

-

Principle: TEM transmits a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the sample forms an image with much higher resolution than SEM, allowing for the visualization of primary particles and their crystal structure.

-

Sample Preparation:

-

Disperse a very small amount of this compound powder in a volatile solvent (e.g., ethanol or isopropanol) and sonicate briefly.

-

Place a drop of the dilute suspension onto a TEM grid (typically a carbon-coated copper grid).

-

Allow the solvent to evaporate completely, leaving the pigment particles dispersed on the grid.

-

-

Imaging: The TEM grid is loaded into the microscope, and images are acquired to observe the size and shape of the primary pigment particles.

Workflow and Logical Relationships

The characterization of this compound particle size and morphology follows a logical workflow, from initial synthesis to final application testing.

Caption: Workflow for the characterization of this compound.

The synthesis and any subsequent processing steps directly influence the particle size distribution and morphology of the pigment. These physical characteristics, in turn, determine the coloristic properties and dispersibility, which are critical for the final application performance.

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1 : 1. Effect of Synthesis Conditions | Semantic Scholar [semanticscholar.org]

IUPAC name for Pigment Red 166

An In-depth Technical Guide to Pigment Red 166

This technical guide provides a comprehensive overview of this compound, a disazo condensation organic pigment. The information is curated for researchers, scientists, and professionals in drug development who may have an interest in the material science aspects of colorants for applications such as medical device coatings, specialized formulations, or as a stable marker in experimental systems.

Chemical Identity

This compound is a synthetic organic pigment known for its clean, yellowish-red shade and high performance in various applications.

-

IUPAC Name : 4-[(2,5-dichlorophenyl)diazenyl]-N-[4-[[4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]-3-hydroxynaphthalene-2-carboxamide[1]

-

Synonyms : Cromophtal Scarlet R, Disazo Scarlet, C.I. This compound[1][2][3]

Physicochemical Properties

This compound is characterized by its excellent stability. The quantitative properties gathered from various technical datasheets are summarized below.

| Property | Value | Source(s) |

| Appearance | Yellowish-red powder | [3][4][7] |

| Relative Density | 1.5 - 1.57 g/cm³ | [2][5][8][9] |

| Melting Point | 340 °C | [2][8] |

| Oil Absorption | 55 - 75 g/100g | [2][8][9] |

| Specific Surface Area | 26 m²/g | [2][8] |

| pH Value (10% slurry) | 7 | [2][7] |

| Particle Shape / Size | Needle-like or spherical, ~20 nm to <1 µm | [2] |

Performance and Resistance Properties

The pigment exhibits high fastness to light, heat, and solvents, making it suitable for demanding applications. The resistance properties are rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance.

| Property | Rating | Source(s) |

| Light Fastness (Full Shade) | 7 - 8 (out of 8) | [3][8][9] |

| Light Fastness (Tint) | 7 (out of 8) | [8] |

| Heat Resistance | 200 - 300 °C | [3][5][8][10] |

| Water Resistance | 5 (out of 5) | [5][7] |

| Oil Resistance | 5 (out of 5) | [5][7] |

| Acid Resistance | 5 (out of 5) | [5][7] |

| Alkali Resistance | 5 (out of 5) | [5][7] |

| Migration Fastness | 4 - 5 (out of 5) | [9] |

| Solvent Resistance (Ethanol) | 5 (out of 5) | [8] |

| Solvent Resistance (Ethyl Acetate) | 5 (out of 5) | [8] |

Synthesis and Manufacturing

Experimental Protocol: Synthesis of this compound

The manufacturing process for this compound involves a multi-step chemical synthesis.[4]

-

Diazotization : 2,5-Dichlorobenzenamine is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Coupling : The resulting diazonium salt is coupled with 3-Hydroxy-2-naphthoyl chloride. This electrophilic substitution reaction forms an azo compound, which is an intermediate product.

-

Condensation : Two molar equivalents of the intermediate azo compound are then condensed with one molar equivalent of Benzene-1,4-diamine. This final step forms the symmetrical this compound molecule.[4] The resulting pigment is then filtered, washed, dried, and milled to the desired particle size.

References

- 1. This compound | C40H24Cl4N6O4 | CID 135553566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zeyachem.net [zeyachem.net]

- 3. ispigment.com [ispigment.com]

- 4. This compound [dyestuffintermediates.com]

- 5. This compound | [kingchemglobal.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. kingchemglobal.com [kingchemglobal.com]

- 8. hengyitek.com [hengyitek.com]

- 9. This compound|Cromophtal Scarlet R|CAS No.3905-19-9 [xcolorpigment.com]

- 10. This compound - SY Chemical Co., Ltd. [sypigment.com]

Methodological & Application

Pigment Red 166: Application Notes and Protocols for Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Pigment Red 166 (C.I. 20730) is a high-performance disazo condensation pigment that imparts a clean, yellowish shade of red. Its robust properties, including excellent heat stability, lightfastness, and migration resistance, make it a preferred choice for coloring a wide array of polymers. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer science, aimed at researchers and professionals in material and product development.

Physicochemical and Technical Properties

This compound is characterized by its large molecular structure, which contributes to its outstanding fastness properties.[1] It is recommended for a variety of demanding applications where color stability and durability are critical.

| Property | Value | Source(s) |

| Chemical Class | Disazo Condensation | [2],[3] |

| C.I. Name | This compound | [3] |

| C.I. Number | 20730 | [3] |

| CAS Number | 3905-19-9 | [3] |

| Molecular Formula | C40H24Cl4N6O4 | [2] |

| Density | 1.5 - 1.57 g/cm³ | [4],[5] |

| Heat Resistance | Up to 300°C | [6],[7] |

| Light Fastness (Blue Wool Scale) | 7-8 | [3],[7] |

| Migration Resistance (Grey Scale) | 5 | [3] |

Applications in Polymer Systems

This compound is highly compatible with a broad range of polymers, making it a versatile colorant for numerous applications.[8] Its primary applications are in the plastics and spin dyeing industries.[2][3]

Recommended Polymer Systems

| Polymer | Suitability | Key Attributes | Recommended Applications |

| Polyolefins (PE, PP) | Excellent | High heat stability, excellent lightfastness, good dispersion.[7] | Injection molding, extrusion, films, fibers.[3] |

| Polyvinyl Chloride (PVC) | Excellent | Almost completely fast to bleeding in plasticized PVC.[2] | Flexible and rigid profiles, cables, flooring.[3][9] |

| Styrenics (PS, ABS) | Recommended | Good heat stability and lightfastness.[10] | Housings for electronics, consumer goods.[11] |

| Engineering Plastics (PC, PET, PA) | Recommended | High heat stability is a key asset.[10] | Automotive components, electrical parts.[8] |

| Elastomers and Rubber | Recommended | Good overall fastness properties. | Seals, gaskets, and other molded rubber parts.[3] |

Experimental Protocols

The following protocols provide a general framework for incorporating and evaluating this compound in polymer systems. Researchers should adapt these protocols to their specific equipment and polymer grades.

Protocol for Masterbatch Preparation via Twin-Screw Extrusion

This protocol describes the preparation of a concentrated color masterbatch, which is a common industrial practice for coloring plastics.[12]

Objective: To produce a 30% w/w this compound masterbatch in a polypropylene (PP) carrier.

Materials and Equipment:

-

This compound powder

-

Polypropylene (PP) homopolymer (MFI 10-20 g/10 min)

-

Dispersing agent (e.g., zinc stearate)

-

Co-rotating twin-screw extruder with gravimetric feeders

-

Strand pelletizer

-

Hot air oven

Procedure:

-

Pre-Drying: Dry the PP resin and this compound powder in a hot air oven at 80°C for 2-4 hours to remove any residual moisture.

-

Pre-Mixing: In a high-speed mixer, blend 30% this compound, 69% PP resin, and 1% dispersing agent for 5-10 minutes to achieve a homogeneous pre-mix.

-

Extrusion:

-

Set the temperature profile of the twin-screw extruder. A typical profile for PP is:

-

Feed zone: 180°C

-

Melting zones: 190-210°C

-

Mixing zones: 210-220°C

-

Die zone: 220°C

-

-

Set the screw speed to 200-300 RPM.

-

Calibrate the gravimetric feeder to deliver the pre-mixed powder at a consistent rate.

-

-

Pelletizing: Cool the extruded strands in a water bath and feed them into a strand pelletizer to produce masterbatch pellets.

-

Post-Drying: Dry the masterbatch pellets at 80°C for 2 hours.

Protocol for Preparation of Test Specimens by Injection Molding

This protocol outlines the preparation of standardized test specimens for evaluating the properties of the colored polymer, based on ISO 527-2.[13]

Objective: To produce Type 1A dumbbell specimens for tensile testing and 60x60x2 mm plaques for color and fastness tests.

Materials and Equipment:

-

Natural polymer resin (e.g., HDPE)

-

This compound masterbatch (from Protocol 3.1)

-

Injection molding machine with appropriate molds

-

Tumble mixer

Procedure:

-

Drying: Dry the natural resin and masterbatch pellets as per the material supplier's recommendations.

-

Blending: In a tumble mixer, blend the natural resin with the masterbatch at a let-down ratio to achieve the desired final pigment concentration (e.g., 0.5% pigment). For a 30% masterbatch, this would be a ratio of approximately 98.3:1.7 (resin:masterbatch).

-

Injection Molding:

-

Set the injection molding machine parameters according to the polymer type. For HDPE, a typical setup is:

-

Nozzle temperature: 220°C

-

Barrel temperatures: 210°C, 200°C, 190°C (from front to rear)

-

Mold temperature: 40°C

-

Injection pressure: 80-120 MPa

-

Holding pressure: 40-60 MPa

-

Cooling time: 20-30 seconds

-

-

Purge the machine with natural resin before introducing the colored blend.

-

Mold the test specimens.

-

-

Conditioning: Condition the molded specimens at 23 ± 2°C and 50 ± 10% relative humidity for at least 16 hours before testing, as specified in ISO 527.[13]

Protocol for Heat Stability Testing (based on DIN EN 12877-2)

Objective: To determine the maximum processing temperature at which this compound remains stable in a given polymer.

Materials and Equipment:

-

Injection molding machine

-

Colorimeter (spectrophotometer)

-

Conditioned test plaques (from Protocol 3.2)

Procedure:

-

Prepare a series of colored plaques by injection molding, increasing the barrel temperature in 10°C or 20°C increments from the standard processing temperature up to the polymer's degradation temperature.

-

Maintain a dwell time of 5 minutes in the barrel for each temperature step before injecting the sample.[14]

-

Produce a reference plaque at the standard processing temperature with minimal dwell time.

-

After conditioning, measure the color of each plaque using a colorimeter.

-

Calculate the color difference (ΔE*ab) between the reference plaque and the plaques produced at elevated temperatures.

-

The heat stability is the highest temperature at which the ΔE*ab remains below a specified value (typically 3.0).[14]

Protocol for Lightfastness Testing (based on ISO 4892-2)

Objective: To evaluate the resistance of this compound to degradation upon exposure to artificial light.

Materials and Equipment:

-

Xenon-arc weathering chamber[15]

-

Conditioned test plaques (from Protocol 3.2)

-

Blue Wool Scale (for visual assessment)

-

Colorimeter

Procedure:

-

Mount the test plaques in the sample holders of the xenon-arc chamber.

-

Simultaneously expose a Blue Wool Scale standard.

-

Set the exposure conditions as per ISO 4892-2, Method A (simulated outdoor weathering) or B (simulated sunlight through window glass).[16] Key parameters to control include:

-

Irradiance level

-

Black panel temperature

-

Chamber temperature and relative humidity

-

Water spray cycle (for Method A)

-

-

Periodically remove the samples and the Blue Wool Scale to assess color change.

-

The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness, by comparing the fading of the sample to that of the Blue Wool Scale.[17] Alternatively, measure the color change (ΔE*ab) at specified exposure intervals.

Protocol for Migration Resistance Testing (based on DIN 53775)

Objective: To assess the tendency of this compound to migrate from a colored polymer into a material in contact.

Materials and Equipment:

-

Colored test plaque (e.g., plasticized PVC with 0.5% pigment)

-

White, uncolored plaque of the same polymer, containing a standard amount of titanium dioxide.

-

Oven

-

Weights to ensure firm contact

-

Grey Scale for assessing staining

Procedure:

-

Place the colored test plaque in direct contact with the white plaque.

-

Place the assembly in an oven at a specified temperature (e.g., 80°C for PVC) under a defined pressure (e.g., 3 kg/cm ²) for a set duration (e.g., 24 hours).[15]

-

After the test period, separate the plaques and allow them to cool.

-

Visually assess the staining on the white plaque using the Grey Scale.

-

The migration resistance is rated on a scale of 1 to 5, where 5 indicates no staining (excellent migration resistance).[14]

Data Summary

The following tables summarize the performance of this compound in various polymers based on typical supplier data. The rating scales are provided for clarity.

Table 1: Heat Stability of this compound in Various Polymers

| Polymer | Maximum Processing Temperature (°C) |

| HDPE | 300 |

| PP | 290 |

| PVC | 200 |

| PS | 280 |

| ABS | 280 |

| PC | 300 |

| PET | 290 |

| PA | 300 |

| (Data compiled from multiple sources) |

Table 2: Fastness Properties of this compound

| Property | Polymer System | Rating | Scale |

| Lightfastness (Full Shade) | HDPE | 8 | 1-8 (8=Excellent) |

| Lightfastness (Tint) | HDPE (with TiO2) | 7-8 | 1-8 (8=Excellent) |

| Migration Resistance | Plasticized PVC | 5 | 1-5 (5=Excellent) |

| Acid Resistance | General | 5 | 1-5 (5=Excellent) |

| Alkali Resistance | General | 5 | 1-5 (5=Excellent) |

| (Data compiled from multiple sources) |

Conclusion

This compound is a high-performance colorant with a well-documented history of successful use in a wide range of polymer applications. Its excellent thermal stability, lightfastness, and resistance to migration make it a reliable choice for durable and long-lasting colored plastic articles. The protocols provided herein offer a standardized approach to incorporating and evaluating this pigment, enabling researchers and developers to effectively harness its properties for new and innovative polymer products. It is crucial to perform specific testing for each polymer formulation and application to ensure optimal performance.

References

- 1. microtrac.com [microtrac.com]

- 2. Best Hermcol® Red RN (this compound) Manufacturer and Factory | Hermeta [hermetachem.com]

- 3. China this compound / CAS 3905-19-9 factory and manufacturers | Precise Color [precisechem.com]

- 4. This compound - [origochem.com]

- 5. zeyachem.net [zeyachem.net]

- 6. files.infocentre.io [files.infocentre.io]

- 7. The Science of Pigment Dispersion in Plastic Color Masterbatch [m.plasticcolormasterbatch.com]

- 8. m2lab-international.com [m2lab-international.com]

- 9. scribd.com [scribd.com]

- 10. intertekinform.com [intertekinform.com]

- 11. specialchem.com [specialchem.com]

- 12. scribd.com [scribd.com]

- 13. testresources.net [testresources.net]

- 14. additivesforpolymer.com [additivesforpolymer.com]

- 15. ISO 4892-2 | Q-Lab [q-lab.com]

- 16. ISO 4892-2: Plastics - Methods of Exposure to Laboratory Light Sources - Part 2: Xenon-Arc Lamps - Predire Testcenter AB - Predire AB [predire-testcenter.com]

- 17. admin.heubach.com [admin.heubach.com]

Application Notes and Protocols: Pigment Red 166 in High-Performance Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Red 166, a high-performance disazo condensation pigment, in various demanding coating applications. The information compiled is intended to guide researchers and formulation chemists in leveraging the exceptional properties of this pigment for the development of advanced coating systems.

Introduction to this compound

This compound (C.I. 20730) is a synthetic organic pigment that offers a clean, yellowish shade of red.[1][2] Its disazo condensation chemistry results in a large molecular structure, which imparts outstanding fastness properties, making it a preferred choice for high-performance coatings where durability and color stability are critical.[3][4] Key applications include automotive finishes, industrial coatings, powder coatings, and coil coatings.[5][6]

The primary advantages of this compound lie in its excellent lightfastness, weather resistance, and thermal stability.[1][2] It also exhibits good resistance to chemicals and migration, ensuring the long-term integrity of the coating's color and performance.[1]

Physicochemical and Performance Data

The inherent properties of this compound are summarized in the tables below. This data has been compiled from various technical sources and provides a basis for formulating with this pigment.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Chemical Class | Disazo Condensation |

| C.I. Name | This compound |

| C.I. Number | 20730 |

| CAS Number | 3905-19-9 |

| Molecular Formula | C₄₀H₂₄Cl₄N₆O₄ |

| Molecular Weight | 794.47 g/mol |

| Density | 1.5 - 1.57 g/cm³[1][7] |

| Oil Absorption | 55 - 60 g/100g [1][7] |

Table 2: Fastness and Resistance Properties of this compound

| Property | Rating | Test Method (Typical) |

| Lightfastness (Full Shade) | 7-8 (Excellent)[1] | ISO 105-B02 (Blue Wool Scale) |

| Lightfastness (Tint) | 7 (Very Good)[1] | ISO 105-B02 (Blue Wool Scale) |

| Weather Fastness (Full Shade) | 4-5 (Good to Excellent) | ISO 105-A02 (Grey Scale) after 12 months exposure |

| Heat Stability | 200-300 °C[1][2] | EN 12877-2 |

| Water Resistance | 5 (Excellent)[7] | ISO 787-5 |

| Oil Resistance | 5 (Excellent)[7] | Internal Method |

| Acid Resistance | 5 (Excellent)[7] | ISO 787-5 |

| Alkali Resistance | 5 (Excellent)[7] | ISO 787-5 |

| Migration Resistance | 5 (Excellent)[1] | EN 14469-4 |

Note: Fastness properties are typically rated on a scale of 1 to 5 (where 5 is excellent) or 1 to 8 for lightfastness (where 8 is the highest).

Application in High-Performance Coatings

This compound is recommended for a variety of high-performance coating systems due to its robust performance characteristics.

-

Automotive Coatings: Its excellent weather and lightfastness make it suitable for automotive finishes, providing long-lasting, vibrant red shades.[5][8]

-

Industrial Coatings: It is used in high-grade industrial paints where durability and chemical resistance are required.[2][6]

-

Powder Coatings: The pigment's high heat stability allows it to withstand the curing temperatures of powder coatings without degradation.[6][8]

-

Coil Coatings: Its good fastness properties make it a viable option for the demanding coil coating process.[6]

Experimental Protocols

The following section outlines detailed methodologies for the evaluation of this compound in a high-performance coating system. These protocols are based on established industry standards.

Pigment Dispersion

Objective: To achieve optimal deagglomeration and uniform distribution of this compound in the coating binder.

Equipment: High-speed disperser, bead mill, grindometer.

Procedure:

-

Premixing:

-

In a suitable vessel, combine the solvent and wetting/dispersing agents.

-

Slowly add the this compound powder to the liquid phase under low-speed agitation.

-

Gradually increase the speed of the high-speed disperser to form a vortex and continue mixing for 20-30 minutes to create a uniform premix.

-

-

Milling:

-

Transfer the premix to a bead mill charged with appropriate grinding media (e.g., glass or ceramic beads).

-

Mill the paste at a controlled temperature and flow rate.

-

Periodically take samples and measure the fineness of grind using a grindometer (e.g., Hegman gauge) as per ASTM D1210.

-

Continue milling until the desired fineness of grind (typically < 10 µm for high-gloss coatings) is achieved.

-

-

Let-down:

-

Combine the milled pigment paste with the remaining resin, crosslinkers, and other additives under gentle agitation to form the final paint.

-

Coating Application and Curing

Objective: To prepare uniform coating films for performance testing.

Equipment: Film applicator (e.g., Bird applicator), spray gun, curing oven.

Procedure:

-

Substrate Preparation: Ensure the substrate (e.g., steel or aluminum panels) is clean, dry, and free of contaminants.

-

Application:

-

Apply the coating to the substrate using a film applicator or spray gun to achieve a consistent dry film thickness (DFT), as specified for the application (e.g., 25-35 µm for an automotive basecoat).

-

-

Curing:

-

Allow for a flash-off period as required by the coating system.

-

Cure the coated panels in an oven according to the resin manufacturer's recommendations (e.g., 140°C for 20 minutes for a polyester-melamine system).

-

Performance Testing

Objective: To quantify the color of the coating.

Equipment: Spectrophotometer.

Procedure:

-

Calibrate the spectrophotometer according to the manufacturer's instructions.

-

Measure the CIELAB color coordinates (L, a, b*) of the cured coating panels.

-

Record the data for comparison before and after performance testing.

Objective: To evaluate the resistance of the coating to degradation from light and weather.

Equipment: Xenon arc or QUV accelerated weathering tester.

Procedure:

-

Mount the coated panels in the accelerated weathering tester.

-

Expose the panels to a defined cycle of UV radiation, temperature, and humidity according to relevant standards (e.g., ASTM G155 for xenon arc or ASTM G154 for QUV).

-

Periodically remove the panels (e.g., every 500 hours) and evaluate for:

-

Color Change (ΔE): Measure the L, a, b values and calculate the total color difference (ΔE*) compared to the unexposed panel.

-